Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate
Overview
Description
Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate is a chemical compound with the molecular formula C6H6NNaO2S and a molecular weight of 179.17 g/mol. This compound is a sodium salt derived from 2-(5-methyl-1,3-thiazol-2-yl)acetic acid and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of 5-methyl-1,3-thiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis may involve more advanced techniques such as continuous flow reactors or large-scale batch reactors to optimize yield and purity. The choice of solvent, temperature, and reaction time are carefully controlled to achieve the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions involving the thiazole ring are common, where different substituents can replace the existing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Different substituted thiazoles and acetic acid derivatives.
Mechanism of Action
Target of Action
Molecules containing a thiazole ring, such as sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate, may interact with various biochemical pathways and enzymes or stimulate/block the receptors in biological systems .
Mode of Action
It is known that thiazole-containing molecules can behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole-containing molecules have been observed to influence various biochemical pathways .
Result of Action
Thiazole-containing molecules have been observed to have diverse biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . .
Biochemical Analysis
Biochemical Properties
Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, this compound can interact with various receptors and ion channels, modulating their activity and influencing cellular signaling pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, thiazole derivatives can inhibit the activity of COX enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins . This compound may also affect the expression of genes involved in inflammation and immune response, further modulating cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to and inhibit the activity of COX enzymes, reducing the production of pro-inflammatory mediators . Additionally, this compound may interact with various receptors and ion channels, modulating their activity and influencing cellular signaling pathways . These interactions can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . For instance, thiazole derivatives have been shown to exhibit a fast onset of action, with their effects diminishing over time as the compound degrades . Long-term studies in vitro and in vivo have demonstrated that the effects of this compound can vary depending on the duration of exposure and the stability of the compound .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At high doses, this compound may cause toxic or adverse effects, including gastrointestinal irritation and hepatotoxicity . Threshold effects have been observed in animal studies, indicating that the dosage of this compound must be carefully controlled to avoid adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and influence metabolic flux . For example, thiazole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, affecting overall metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . For instance, this compound may be transported across cell membranes by specific transporters, influencing its localization and accumulation within cells . These interactions can affect the compound’s overall bioavailability and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can modulate mitochondrial function and energy metabolism . The subcellular localization of this compound is essential for its biological activity and overall effects on cellular function .
Scientific Research Applications
Chemistry: Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound serves as a reagent in biochemical assays and studies involving thiazole derivatives. Medicine: It is utilized in the development of drugs targeting various diseases, including antimicrobial and anticancer agents. Industry: The compound finds applications in the manufacturing of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Sodium (4-tert-butyl-1,3-thiazol-2-yl)acetate: A structural analog with a tert-butyl group instead of a methyl group.
Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate: Another thiazole derivative with an amino group.
Uniqueness: Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate is unique due to its specific substitution pattern on the thiazole ring, which influences its reactivity and applications. Its sodium salt form also enhances its solubility and stability compared to other derivatives.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its versatile applications and unique properties make it a valuable compound in research and development.
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Properties
IUPAC Name |
sodium;2-(5-methyl-1,3-thiazol-2-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S.Na/c1-4-3-7-5(10-4)2-6(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDLBAIVVRAPTG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6NNaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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